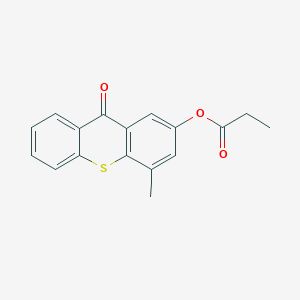
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate is a derivative of thioxanthone, a class of organic compounds known for their photochemical properties. Thioxanthone derivatives are widely used as photoinitiators in various polymerization processes due to their ability to absorb light and initiate chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate typically involves the reaction of 4-methylthioxanthone with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thioxanthone derivatives.
Applications De Recherche Scientifique
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of polymers and resins.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the manufacturing of coatings, adhesives, and inks, where its photoinitiating properties are beneficial.
Mécanisme D'action
The mechanism of action of 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate involves the absorption of light, leading to the formation of excited states. These excited states can then transfer energy to other molecules, initiating chemical reactions. The compound primarily targets molecular pathways involving radical formation and propagation, making it effective in photopolymerization processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthone: The parent compound, known for its photoinitiating properties.
2-carboxymethoxythioxanthone: Another derivative with similar photochemical properties.
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: A versatile photoinitiator used in various polymerization processes.
Uniqueness
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate is unique due to its specific ester functional group, which enhances its solubility and reactivity in certain chemical environments. This makes it particularly useful in applications requiring precise control over polymerization reactions.
Propriétés
IUPAC Name |
(4-methyl-9-oxothioxanthen-2-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-3-15(18)20-11-8-10(2)17-13(9-11)16(19)12-6-4-5-7-14(12)21-17/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXENSZUZNZTEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C(=C1)C)SC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385424 |
Source


|
| Record name | STK295654 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5224-05-5 |
Source


|
| Record name | STK295654 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














